

# Elacridar Hydrochloride: A Comparative Review of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Elacridar Hydrochloride |           |
| Cat. No.:            | B1662870                | Get Quote |

Elacridar (GF120918) is a potent, third-generation inhibitor of P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2). These ATP-binding cassette (ABC) transporters are key drivers of multidrug resistance (MDR) in oncology, functioning as drug efflux pumps that reduce the intracellular concentration and efficacy of various chemotherapeutic agents. By inhibiting these pumps, Elacridar has been investigated as a "chemosensitizer" or "bioenhancer" to overcome MDR and improve the pharmacokinetic profiles of anticancer drugs.

This guide provides a comprehensive review of the clinical trial outcomes for **Elacridar Hydrochloride**, presenting quantitative data, experimental methodologies, and the underlying mechanistic rationale for its use. The focus is on its co-administration with established chemotherapy agents, providing researchers and drug development professionals with a comparative analysis of its clinical performance.

## Mechanism of Action: Overcoming Multidrug Resistance

Elacridar functions by non-competitively inhibiting the P-gp and BCRP transporters. Located on the cell membrane, these pumps utilize ATP to actively expel substrate drugs from the cell's interior. This action prevents the drugs from reaching their intracellular targets, thereby conferring resistance. Elacridar binds to the transporters, inhibiting their function and leading to increased intracellular accumulation of co-administered chemotherapeutics. This mechanism is







particularly relevant for orally administered drugs that are substrates for P-gp/BCRP in the gut wall, as inhibition can significantly enhance their absorption and bioavailability.[1][2]













Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Elacridar Hydrochloride: A Comparative Review of Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662870#literature-review-of-elacridar-hydrochloride-clinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com